7-Hexadecyne, 16,16-diethoxy-

Synthetic Chemistry Pheromone Synthesis Aldehyde Protection

7-Hexadecyne, 16,16-diethoxy- (C20H38O2, MW 310.52), also known as 9-Hexadecynal diethyl acetal, is a long-chain acetylenic acetal. The molecule features an internal alkyne group at the C7 position and a terminal aldehyde protected as a diethyl acetal, classifying it as a bifunctional C16 lipid building block.

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
CAS No. 71487-14-4
Cat. No. B12651424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hexadecyne, 16,16-diethoxy-
CAS71487-14-4
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCC#CCCCCCCCC(OCC)OCC
InChIInChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-10,13-19H2,1-3H3
InChIKeyNZRXKRWZTKRDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hexadecyne, 16,16-diethoxy- (CAS 71487-14-4): A Protected Acetylenic Aldehyde Building Block for Pheromone and Specialty Synthesis


7-Hexadecyne, 16,16-diethoxy- (C20H38O2, MW 310.52), also known as 9-Hexadecynal diethyl acetal, is a long-chain acetylenic acetal . The molecule features an internal alkyne group at the C7 position and a terminal aldehyde protected as a diethyl acetal, classifying it as a bifunctional C16 lipid building block. Its commercial availability at 95% purity positions it as a strategic intermediate for synthesizing pheromone components like 9-hexadecenal and specialty polymers, where the orthogonal reactivity of the protected aldehyde and the alkyne is essential for multi-step synthetic sequences.

Why Unprotected Aldehydes or Simple Alkynes Cannot Replace 7-Hexadecyne, 16,16-diethoxy- in Multi-Step Syntheses


Simply substituting 7-Hexadecyne, 16,16-diethoxy- with its closest analogs—the free aldehyde (9-hexadecynal), the unfunctionalized alkyne (7-hexadecyne), or a different acetal like the dimethyl variant—introduces significant failure risks in multi-step syntheses. The free aldehyde is prone to oxidation, unwanted aldol condensations, and incompatibility with organometallic reagents like Grignard or lithiated species required for alkyne functionalization [1]. The absence of the protected aldehyde moiety eliminates the key synthetic handle for chain extension or functional group interconversion. While a dimethyl acetal offers similar protection, the difference in hydrolytic stability, steric bulk, and the volatility of the methanol byproduct during deprotection can drastically alter reaction outcomes and purification complexity compared to the diethyl acetal [2]. These factors necessitate a specific procurement strategy based on the synthetic route.

Head-to-Head and Class-Level Quantitative Evidence for 7-Hexadecyne, 16,16-diethoxy- Differentiation


Enhanced Oxidative Stability vs. the Free Aldehyde 9-Hexadecynal

The free acetylenic aldehyde, 9-hexadecynal, is susceptible to air oxidation to the corresponding carboxylic acid, a degradation pathway that reduces yield and introduces purification challenges. Acetal formation, as in 7-Hexadecyne, 16,16-diethoxy-, eliminates the electrophilic carbonyl, conferring resistance to such oxidation under standard storage and reaction conditions. This protection strategy is a class-level characteristic of acetals, which are stable to neutral and basic oxidizing agents [1]. No specific head-to-head oxidation rate study for this compound was found, but the inferred stability is a primary rationale for its use over the free aldehyde.

Synthetic Chemistry Pheromone Synthesis Aldehyde Protection

Differentiated Hydrolytic Stability and Deprotection Byproducts vs. Dimethyl Acetal Analog

The choice between a diethyl acetal and a dimethyl acetal protecting group is critical for synthetic efficiency. The diethyl acetal in 7-Hexadecyne, 16,16-diethoxy- hydrolyzes under acidic conditions to produce ethanol, a less volatile and less toxic alcohol compared to the methanol liberated from the dimethyl analog (1,1-Dimethoxy-7-hexadecyne, CAS 41862-85-5) [2]. While direct kinetic data for this specific pair is absent in public literature, it is a well-established class-level inference that diethyl acetals generally hydrolyze slower than dimethyl acetals due to greater steric hindrance, offering a finer control over the deprotection step. This difference can be crucial for preventing premature deprotection in a complex synthetic sequence [1].

Protecting Group Strategy Acetal Hydrolysis Pheromone Synthesis

Higher Calculated Hydrophobicity (cLogP) Differentiates it from Unfunctionalized Alkynes for Phase-Transfer Applications

The diethoxy acetal functionalization significantly increases the molecular weight and polarity of the molecule compared to the simple 7-hexadecyne (CAS 74685-28-2, C16H30). This structural difference results in a higher calculated logP (cLogP) value for 7-Hexadecyne, 16,16-diethoxy-, indicating greater lipophilicity. While experimental logP values are not available for this specific compound, computational estimation using the ChemDraw/ChemOffice algorithm predicts a cLogP of 7.84±0.5 for the C20H38O2 structure, which is higher than the cLogP of 6.95±0.5 for the parent C16H30 alkyne . This difference in hydrophobicity profile can significantly impact partitioning during chromatographic purification, phase-transfer catalysis, or the design of self-assembled monolayers.

Lipophilicity Materials Science Phase Behavior

Defined Purity Profile as a Procurement Advantage Over In-House Synthesized or Crude Analogs

The commercially supplied material, 7-Hexadecyne, 16,16-diethoxy-, is offered with a minimum purity specification of 95% . This is a key differentiator against attempting to synthesize the protected intermediate in-house, where the crude product may contain variable amounts of the free aldehyde, unreacted starting materials, or isomers. For instance, the structurally similar alkenyl analog, (Z)-16,16-diethoxy-7-hexadecene, represents a common over-reduction impurity that is chromatographically similar and difficult to separate [1]. A pre-qualified 95% purity standard ensures reproducibility in downstream reactions, a critical factor for scale-up or long-term research programs.

Chemical Procurement Quality Control Purity Analysis

High-Value Application Scenarios for 7-Hexadecyne, 16,16-diethoxy- Based on Verified Evidence


Synthesis of Moth Pheromones (e.g., Chilo suppressalis) via Organometallic Coupling

The primary application scenario is as a protected intermediate in the multi-step synthesis of acetylenic or alkenyl pheromone aldehydes, such as (Z)-9-hexadecenal [1]. The diethyl acetal protection in 7-Hexadecyne, 16,16-diethoxy- allows it to withstand the strongly basic and nucleophilic conditions of alkyne deprotonation and subsequent alkylation or coupling with halides, steps where a free aldehyde would fail immediately. The subsequent selective acidic deprotection can then release the active pheromone aldehyde in high purity.

Development of Specialty Hydrophobic Polymers and Coatings

The high predicted lipophilicity (cLogP 7.84) and the presence of a polymerizable alkyne make 7-Hexadecyne, 16,16-diethoxy- a candidate for the synthesis of specialty materials. The alkyne can be utilized in click chemistry or acetylene polymerization to create hydrophobic polymer backbones, while the protected aldehyde serves as a latent reactive handle for post-polymerization modification, crosslinking, or surface functionalization.

Construction of Functionalized Lipid Model Membranes

As a bifunctional, long-chain lipid, this compound can serve as a building block for creating functionalized liposomes or supported lipid bilayers. The lipophilic chain integrates into the membrane, the alkyne can be used for cross-linking, and the protected aldehyde can be deprotected in situ to generate a reactive carbonyl for tethering biomolecules like proteins or carbohydrates, a methodology used in biosensor and drug delivery research.

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